molecular formula C20H36CaN2O10 B167430 Calcium bis{4-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]butanoate} CAS No. 1990-07-4

Calcium bis{4-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]butanoate}

Cat. No.: B167430
CAS No.: 1990-07-4
M. Wt: 504.6 g/mol
InChI Key: OVXZVDMCQPLHIY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium bis{4-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]butanoate} is a chemical compound with the molecular formula C20H36CaN2O10. It is known for its unique structure, which includes butyric acid and a calcium salt component. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium bis{4-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]butanoate} typically involves the reaction of butyric acid with 2,4-dihydroxy-3,3-dimethylbutyramide in the presence of calcium ions. The reaction conditions often include controlled temperature and pH levels to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Calcium bis{4-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]butanoate} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Calcium bis{4-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]butanoate} has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems, including cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and effects on human health.

    Industry: Utilized in the production of various industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Calcium bis{4-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]butanoate} involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, influencing biochemical processes and cellular functions. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Butyric acid: A simpler form of the compound without the additional functional groups.

    Calcium butyrate: Another calcium salt of butyric acid with different properties.

    Dimethylbutyramide derivatives: Compounds with similar structures but different functional groups.

Uniqueness

Calcium bis{4-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]butanoate} is unique due to its specific combination of functional groups and calcium salt component

Properties

IUPAC Name

calcium;4-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H19NO5.Ca/c2*1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14;/h2*8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXZVDMCQPLHIY-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36CaN2O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1977-33-9 (Parent)
Record name Butyric acid, 4-(2,4-dihydroxy-3,3-dimethylbutyramido)-, calcium salt,
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001990074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1990-07-4
Record name Butyric acid, 4-(2,4-dihydroxy-3,3-dimethylbutyramido)-, calcium salt,
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001990074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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